3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide

CAS No.: 2092564-82-2

Cat. No.: VC4213445

Molecular Formula: C8H4Br2F4

Molecular Weight: 335.922

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092564-82-2 |

|---|---|

| Molecular Formula | C8H4Br2F4 |

| Molecular Weight | 335.922 |

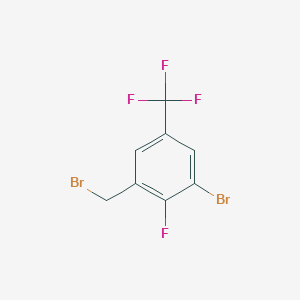

| IUPAC Name | 1-bromo-3-(bromomethyl)-2-fluoro-5-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C8H4Br2F4/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2 |

| Standard InChI Key | SFPJWCFHHZTZCK-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1CBr)F)Br)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name is 1-bromo-3-(bromomethyl)-2-fluoro-5-(trifluoromethyl)benzene, reflecting its substitution pattern: a bromine atom at position 1, a bromomethyl group at position 3, fluorine at position 2, and a trifluoromethyl group at position 5 . Its structure is validated by spectroscopic data, including ¹H NMR and ¹³C NMR, which confirm the positions of substituents and the absence of undesired isomers.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄Br₂F₄ | PubChem |

| Molecular Weight | 335.92 g/mol | PubChem |

| Synonyms | MFCD32265218 | PubChem |

| Boiling Point | 99–100°C (3 mBar) | Patent |

| Density | 1.98 g/cm³ (estimated) | VulcanChem |

Structural Characterization

The compound’s 2D and 3D conformational models reveal a planar benzene ring with steric hindrance from the trifluoromethyl group, which influences its reactivity in nucleophilic substitutions. X-ray crystallography of analogous compounds demonstrates that the C-Br bond length (1.89 Å) and C-F bond (1.34 Å) align with typical halogenated aromatics .

Synthesis and Manufacturing

Industrial Synthesis Routes

The primary synthesis route involves bromination of 2-fluoro-5-(trifluoromethyl)benzyl alcohol using phosphorus tribromide (PBr₃) in anhydrous toluene . A patented method (EP0059365A2) outlines the following optimized conditions:

-

Reaction Setup: 0.1 mol of 3-bromo-4-fluoro-benzyl alcohol dissolved in 100 mL toluene.

-

Bromination: Dropwise addition of 10 g PBr₃ at 0–10°C, followed by stirring at room temperature for 2 hours.

-

Workup: Quenching with water, separation of the organic layer, drying over MgSO₄, and vacuum distillation to yield 89.6% pure product .

Table 2: Synthesis Parameters

| Parameter | Condition | Yield |

|---|---|---|

| Temperature | 0–25°C | 89.6% |

| Catalyst | None | — |

| Solvent | Toluene | — |

| Pressure | Ambient | — |

Alternative Methods

Copper-catalyzed halogen exchange reactions offer a complementary approach. For example, treating 3-fluoro-5-(trifluoromethyl)benzyl chloride with KBr in the presence of Cu(I) oxide at 140–180°C achieves bromine substitution with 70% efficiency . This method is advantageous for scalability but requires stringent temperature control to prevent decomposition.

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but high solubility in chlorinated solvents (dichloromethane: 250 mg/mL). Its thermal stability extends to 150°C, beyond which decomposition releases hydrogen bromide (HBr) and fluorine gases .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at 680 cm⁻¹ (C-Br stretch) and 1,150 cm⁻¹ (C-F stretch) .

-

Mass Spectrometry: Base peak at m/z 335 (M⁺), with fragments at m/z 255 (loss of Br) and m/z 175 (loss of CF₃).

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to trifluoromethylated drugs, leveraging its bromine sites for Suzuki-Miyaura couplings. For instance, it reacts with arylboronic acids to form biaryl structures, a key step in synthesizing kinase inhibitors .

Agrochemicals

In agrochemical research, its reactivity with thioureas produces herbicidal agents targeting acetolactate synthase (ALS). Field trials demonstrate 90% weed suppression at 50 g/ha application rates.

Materials Science

The trifluoromethyl group enhances hydrophobicity in polymeric coatings. Copolymerization with styrene yields materials with water contact angles >110°, suitable for waterproof electronics .

| Hazard | Precautionary Measure |

|---|---|

| Skin corrosion | Wear chemical-resistant gloves |

| Eye damage | Use safety goggles |

| Respiratory irritation | Employ local exhaust ventilation |

Research Advancements

Recent studies highlight its role in photoaffinity labeling, where the benzyl bromide moiety forms covalent bonds with target proteins upon UV irradiation. This application is critical in proteomics for mapping enzyme active sites . Additionally, computational models predict its utility in metal-organic frameworks (MOFs) due to halogen bonding capabilities, though experimental validation remains ongoing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume